Cas no 2490375-49-8 (3-(azetidin-3-yl)-5-fluoropyridine dihydrochloride)
3-(azetidin-3-yl)-5-fluoropyridine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(azetidin-3-yl)-5-fluoropyridine dihydrochloride
- 3-(Azetidin-3-yl)-5-fluoropyridine;dihydrochloride
- 2490375-49-8
- EN300-27114802
-
- MDL: MFCD32852518
- Inchi: 1S/C8H9FN2.2ClH/c9-8-1-6(2-11-5-8)7-3-10-4-7;;/h1-2,5,7,10H,3-4H2;2*1H
- InChI Key: GQUZVYOWWLZLHI-UHFFFAOYSA-N
- SMILES: Cl.Cl.FC1=CN=CC(=C1)C1CNC1
Computed Properties
- Exact Mass: 224.0283319g/mol
- Monoisotopic Mass: 224.0283319g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.9Ų
3-(azetidin-3-yl)-5-fluoropyridine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27114802-1g |
3-(azetidin-3-yl)-5-fluoropyridine dihydrochloride |
2490375-49-8 | 95% | 1g |
$1371.0 | 2023-09-11 | |
| Enamine | EN300-27114802-5g |
3-(azetidin-3-yl)-5-fluoropyridine dihydrochloride |
2490375-49-8 | 95% | 5g |
$3977.0 | 2023-09-11 | |
| Enamine | EN300-27114802-10g |
3-(azetidin-3-yl)-5-fluoropyridine dihydrochloride |
2490375-49-8 | 95% | 10g |
$5897.0 | 2023-09-11 | |
| Enamine | EN300-27114802-0.05g |
3-(azetidin-3-yl)-5-fluoropyridine dihydrochloride |
2490375-49-8 | 95.0% | 0.05g |
$319.0 | 2025-03-20 | |
| Enamine | EN300-27114802-0.1g |
3-(azetidin-3-yl)-5-fluoropyridine dihydrochloride |
2490375-49-8 | 95.0% | 0.1g |
$476.0 | 2025-03-20 | |
| Enamine | EN300-27114802-0.25g |
3-(azetidin-3-yl)-5-fluoropyridine dihydrochloride |
2490375-49-8 | 95.0% | 0.25g |
$679.0 | 2025-03-20 | |
| Enamine | EN300-27114802-0.5g |
3-(azetidin-3-yl)-5-fluoropyridine dihydrochloride |
2490375-49-8 | 95.0% | 0.5g |
$1069.0 | 2025-03-20 | |
| Enamine | EN300-27114802-1.0g |
3-(azetidin-3-yl)-5-fluoropyridine dihydrochloride |
2490375-49-8 | 95.0% | 1.0g |
$1371.0 | 2025-03-20 | |
| Enamine | EN300-27114802-2.5g |
3-(azetidin-3-yl)-5-fluoropyridine dihydrochloride |
2490375-49-8 | 95.0% | 2.5g |
$2688.0 | 2025-03-20 | |
| Enamine | EN300-27114802-5.0g |
3-(azetidin-3-yl)-5-fluoropyridine dihydrochloride |
2490375-49-8 | 95.0% | 5.0g |
$3977.0 | 2025-03-20 |
3-(azetidin-3-yl)-5-fluoropyridine dihydrochloride Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 3-(azetidin-3-yl)-5-fluoropyridine dihydrochloride
Comprehensive Overview of 3-(azetidin-3-yl)-5-fluoropyridine dihydrochloride (CAS No. 2490375-49-8)
3-(azetidin-3-yl)-5-fluoropyridine dihydrochloride (CAS No. 2490375-49-8) is a fluorinated pyridine derivative with a unique azetidine substitution, making it a compound of significant interest in pharmaceutical and agrochemical research. The presence of the azetidin-3-yl group enhances its potential as a building block for drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) targeting agents. Its 5-fluoropyridine core contributes to its metabolic stability, a critical factor in modern drug design.
Recent studies highlight the growing demand for fluorinated heterocycles like 3-(azetidin-3-yl)-5-fluoropyridine dihydrochloride due to their improved bioavailability and binding affinity. Researchers are increasingly exploring its applications in cancer therapeutics and neurodegenerative disease research, aligning with trends in precision medicine. The compound’s dihydrochloride salt form ensures better solubility, a feature often queried in academic forums and search engines like "why are hydrochloride salts used in APIs?"
From a synthetic chemistry perspective, the azetidine ring in 3-(azetidin-3-yl)-5-fluoropyridine dihydrochloride offers steric constraints that can modulate receptor interactions. This property is frequently discussed in relation to conformational restriction strategies in medicinal chemistry—a hot topic in AI-driven drug discovery platforms. Computational models often prioritize such scaffolds for virtual screening, reflecting the compound’s relevance in high-throughput screening (HTS) workflows.
Environmental and regulatory considerations are also pivotal. While not classified as hazardous, the compound’s fluoropyridine moiety warrants attention under green chemistry principles. Queries like "are fluorinated compounds environmentally safe?" underscore the need for sustainable synthesis routes, which could involve catalytic fluorination or biocatalysis—trending keywords in organic chemistry research.
In summary, 3-(azetidin-3-yl)-5-fluoropyridine dihydrochloride (CAS No. 2490375-49-8) exemplifies the intersection of structural innovation and therapeutic potential. Its dual functionality—combining a rigid azetidine scaffold with a fluoropyridine core—positions it as a versatile candidate for addressing unmet medical needs, particularly in targeted therapy and CNS drug development.
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